molecular formula C6H6N2O B561310 Pyridine, 5-methyl-2-nitroso- CAS No. 104712-04-1

Pyridine, 5-methyl-2-nitroso-

Cat. No.: B561310
CAS No.: 104712-04-1
M. Wt: 122.127
InChI Key: LCGOJXIESDBWAY-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of Pyridine, 5-Methyl-2-Nitroso-

Molecular Geometry and Bonding Analysis

The molecular structure of pyridine, 5-methyl-2-nitroso- consists of a six-membered aromatic pyridine ring containing one nitrogen atom, with specific substitution patterns that significantly influence its geometric parameters and electronic properties. The compound exhibits a planar aromatic framework with the nitroso group positioned adjacent to the ring nitrogen atom, creating opportunities for both electronic interaction and potential steric effects. Density functional theory calculations have provided insights into the optimized molecular geometry, revealing characteristic bond lengths and angles that reflect the interplay between aromatic stabilization and substituent effects.

The carbon-nitrogen bond connecting the nitroso group to the pyridine ring exhibits partial double-bond character due to resonance interactions, with typical bond lengths ranging from 1.35 to 1.45 Angstroms depending on the degree of conjugation and tautomeric form. The nitrogen-oxygen bond within the nitroso group typically measures approximately 1.27 Angstroms in the nitroso form, consistent with literature values for aromatic nitroso compounds. The methyl group at the 5-position adopts a configuration that minimizes steric hindrance while maximizing hyperconjugative stabilization with the aromatic system.

Pyridine Ring Aromaticity and Substituent Effects

The aromatic character of the pyridine ring in pyridine, 5-methyl-2-nitroso- is significantly influenced by the electronic properties of both substituents. The methyl group at the 5-position functions as a weakly activating substituent, donating electron density to the aromatic system through hyperconjugative effects and inductive donation. This electron-donating character places the methyl group in the category of ortho-para directing groups in electrophilic aromatic substitution reactions, with relative reaction rates approximately 25 times faster than unsubstituted benzene derivatives.

In contrast, the nitroso group at the 2-position exhibits strong electron-withdrawing properties due to the electronegativity of the nitrogen-oxygen functionality and its ability to participate in resonance structures that remove electron density from the aromatic ring. This deactivating effect is characteristic of nitroso groups, which are classified among strongly deactivating substituents with relative reaction rates significantly slower than those of unsubstituted aromatic compounds. The positioning of the nitroso group adjacent to the pyridine nitrogen creates additional electronic perturbations through both inductive and mesomeric effects.

The combined influence of these opposing electronic effects results in a unique reactivity profile for the pyridine ring. The electron-donating methyl group partially compensates for the electron-withdrawing nitroso group, creating regions of differential electron density across the aromatic system. This electronic asymmetry influences both the physical properties and chemical reactivity of the compound, particularly in reactions involving electrophilic or nucleophilic attack at various ring positions.

Tautomeric Forms of the Nitroso Group

Pyridine, 5-methyl-2-nitroso- exhibits complex tautomeric equilibria characteristic of aromatic nitroso compounds, most notably the nitroso-oxime tautomerism that has been extensively studied in related heterocyclic systems. The primary tautomeric interconversion involves the migration of a hydrogen atom from the ring carbon to the nitroso oxygen, resulting in the formation of an oxime tautomer with significantly different structural and electronic properties.

In the nitroso tautomeric form, the compound maintains the characteristic carbon-nitroso bond with the nitrogen-oxygen group oriented perpendicular to the aromatic plane. Crystallographic studies of related compounds have revealed carbon-nitrogen bond lengths of approximately 1.341 Angstroms and nitrogen-oxygen bond lengths of 1.268 Angstroms in this configuration. The nitroso form typically predominates in solution and solid state under normal conditions due to the preservation of aromatic character in the pyridine ring.

The oxime tautomeric form features a significantly different bonding arrangement, with the formation of a carbon-nitrogen double bond and an accompanying hydroxyl group. In this configuration, the carbon-nitrogen bond length contracts to approximately 1.297 Angstroms, while the nitrogen-oxygen bond elongates to 1.368 Angstroms. The oxime form is stabilized by intramolecular hydrogen bonding interactions and exhibits different spectroscopic signatures compared to the nitroso tautomer.

Variable-temperature nuclear magnetic resonance spectroscopy studies have provided thermodynamic and kinetic data for these tautomeric equilibria in related systems, with enthalpy values ranging from 53 to 58 kilojoules per mole and activation barriers of 70 to 82 kilojoules per mole at 298.15 Kelvin. The tautomeric equilibrium position is influenced by solvent effects, temperature, and the presence of hydrogen bonding partners, making this system particularly sensitive to environmental conditions.

Systematic IUPAC Nomenclature and Common Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives. The primary IUPAC name "pyridine, 5-methyl-2-nitroso-" clearly indicates the parent heterocyclic framework and the positions and identities of the two substituents. This nomenclature system prioritizes the pyridine ring as the principal functional group, with substituents named and numbered according to their positions relative to the ring nitrogen atom.

Alternative systematic names include "5-methylpyridin-2-yl nitroso compound" and "2-nitroso-5-methylpyridine," both of which convey the same structural information using slightly different organizational approaches. The numbering system assigns position 1 to the pyridine nitrogen atom, making the nitroso group a 2-substituent and the methyl group a 5-substituent in the standard numbering convention.

Nomenclature Type Name Registry Number
Primary IUPAC Pyridine, 5-methyl-2-nitroso- EVT-1438603
Alternative IUPAC 5-Methylpyridin-2-yl nitroso compound -
Systematic 2-Nitroso-5-methylpyridine -
Related Compound N-(5-methylpyridin-2-yl)nitrous amide 126209-21-0

Common synonyms and related nomenclature variations reflect the historical development of naming conventions for nitroso compounds and the diverse applications of this compound class. The compound may also be referenced in literature using structural descriptor codes or registry numbers assigned by chemical databases and commercial suppliers.

Spectroscopic Identification Signatures

The spectroscopic characterization of pyridine, 5-methyl-2-nitroso- requires careful analysis of multiple spectroscopic techniques to distinguish between tautomeric forms and to identify the unique signatures of both the pyridine ring system and the nitroso functional group. The compound exhibits characteristic absorption patterns in nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy that reflect its electronic structure and molecular dynamics.

The presence of multiple heteroatoms and the possibility of tautomeric equilibria create complex spectroscopic profiles that require expert interpretation. Variable-temperature spectroscopic studies have proven particularly valuable for understanding the dynamic behavior of this compound class, revealing information about tautomeric interconversion rates and equilibrium positions under different conditions.

NMR Chemical Shift Patterns (¹H, ¹³C, ¹⁵N)

Proton nuclear magnetic resonance spectroscopy of pyridine, 5-methyl-2-nitroso- reveals distinctive chemical shift patterns that reflect the electronic environment created by the pyridine ring and substituent effects. The aromatic protons of the pyridine ring typically appear in the downfield region between 7.0 and 9.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing nitroso group and the electron-donating methyl substituent.

The proton at the 3-position, adjacent to the nitroso group, experiences significant deshielding due to the electron-withdrawing effect of the nitroso functionality and typically resonates at approximately 8.5 to 9.0 parts per million. The proton at the 4-position shows intermediate chemical shift values around 7.5 to 8.0 parts per million, while the proton at the 6-position exhibits chemical shifts influenced by both the pyridine nitrogen and the electronic effects transmitted through the aromatic system.

The methyl group protons appear as a characteristic singlet in the aliphatic region, typically around 2.3 to 2.8 parts per million, with the exact chemical shift dependent on the electronic environment and potential hydrogen bonding interactions. Variable-temperature nuclear magnetic resonance studies have revealed coalescence phenomena associated with tautomeric interconversion, providing kinetic information about the nitroso-oxime equilibrium.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the pyridine ring carbons exhibiting characteristic chemical shifts in the aromatic region between 120 and 160 parts per million. The carbon bearing the nitroso group typically appears significantly downfield due to the electron-withdrawing effect of the nitroso functionality. Nitrogen-15 nuclear magnetic resonance, when available, offers direct observation of both the pyridine nitrogen and the nitroso nitrogen atoms, providing unique insights into the electronic structure and tautomeric behavior.

Infrared Absorption Bands for Nitroso Functionality

Infrared spectroscopy provides definitive identification of the nitroso functional group through characteristic nitrogen-oxygen stretching vibrations that are diagnostic for this compound class. The nitroso group in pyridine, 5-methyl-2-nitroso- exhibits two distinct absorption bands corresponding to nitrogen-oxygen stretching vibrations, reflecting the complex electronic structure and potential for multiple conformational states.

The primary nitrogen-oxygen stretching vibration appears as a strong absorption band in the frequency range of 1486 to 1408 wavenumbers, corresponding to the stretching mode of non-associated nitroso molecules. This band is typically sharp and well-defined, providing unambiguous evidence for the presence of the nitroso functional group. The exact frequency within this range depends on the electronic environment created by the pyridine ring and the methyl substituent.

A secondary absorption band appears at lower frequencies, typically between 1346 and 1265 wavenumbers, which has been attributed to nitrogen-oxygen stretching vibrations in associated nitroso compounds or alternative conformational states. This band often exhibits multiple peaks or shoulder structures, suggesting the presence of different molecular environments or intermolecular interactions affecting the vibrational modes.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
N=O stretch (primary) 1486-1408 Strong Non-associated molecules
N=O stretch (secondary) 1346-1265 Medium-Strong Associated forms
N-N stretch 1106-1052 Strong N-N bond vibration
Pyridine C=C/C=N 1600-1400 Medium Ring vibrations

Properties

CAS No.

104712-04-1

Molecular Formula

C6H6N2O

Molecular Weight

122.127

IUPAC Name

5-methyl-2-nitrosopyridine

InChI

InChI=1S/C6H6N2O/c1-5-2-3-6(8-9)7-4-5/h2-4H,1H3

InChI Key

LCGOJXIESDBWAY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)N=O

Synonyms

Pyridine, 5-methyl-2-nitroso- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-methyl-2-nitroso- can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-aminopyridine with nitrosating agents such as nitrous acid or nitrosyl chloride. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the nitroso compound .

Another method involves the oxidation of 5-methyl-2-aminopyridine using oxidizing agents such as peroxyacetic acid or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of Pyridine, 5-methyl-2-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 5-methyl-2-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 5-methyl-2-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 5-methyl-2-nitroso- involves its ability to act as a nitrosating agent. It can transfer the nitroso group to other molecules, leading to the formation of nitroso derivatives. This reactivity is utilized in various chemical transformations and biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key pyridine and nitroso-containing analogs, highlighting differences in substituents, reactivity, and applications:

Compound Structure Key Features Reactivity/Applications References
Pyridine, 5-methyl-2-nitroso- C₆H₄(NO)(CH₃)N - Nitroso group at 2-position
- Methyl group at 5-position
Likely participates in electrophilic substitution; potential carcinogen (inferred from N-nitroso compounds)
5-Nitroso-2,4,6-triaminopyrimidine C₄H₅N₅O - Nitroso at 5-position
- Three amino groups
Used in pharmaceutical synthesis (e.g., triamterene impurity); high polarity due to amino groups
Nitrosobenzene C₆H₅NO - Simple aromatic nitroso compound Catalytic enantioselective aldol and Diels-Alder reactions; less steric hindrance than pyridines
SIB-1757 C₁₂H₁₁N₃O - 6-methyl-2-(phenylazo)-3-pyridinol
- Noncompetitive mGluR5 antagonist
Selective antagonist for metabotropic glutamate receptors; no nitroso group but pyridine core
2,5,6-Trimethoxynicotinaldehyde C₉H₁₁NO₄ - Aldehyde and methoxy substituents High molecular weight (197.19 g/mol); used in organic synthesis

Key Analysis

Substituent Effects: Position of Nitroso Group: Nitroso at the 2-position (as in 5-methyl-2-nitroso-pyridine) may enhance electrophilic reactivity compared to nitrosobenzene due to pyridine’s electron-deficient ring . This contrasts with 5-Nitroso-2,4,6-triaminopyrimidine, where amino groups dominate reactivity .

Biological Relevance: N-Nitroso compounds are strongly linked to carcinogenicity, particularly in oral and gastric cancers . Unlike SIB-1757 (a pyridine-based receptor antagonist), 5-methyl-2-nitroso-pyridine lacks functional groups (e.g., phenylazo) for targeted receptor binding, limiting its pharmacological utility .

Synthetic Utility :

  • Nitroso-pyridines are valuable in catalytic enantioselective reactions, similar to nitrosobenzene. However, pyridine’s electron-withdrawing nature may alter regioselectivity compared to benzene derivatives .
  • Methoxy and aldehyde-substituted pyridines (e.g., 2,5,6-Trimethoxynicotinaldehyde) prioritize electronic effects over nitroso reactivity, making them more suited for aldehyde-based condensations .

Q & A

Q. What are the key synthetic pathways for 5-methyl-2-nitrosopyridine, and how do reaction parameters influence product yield?

The synthesis of pyridine derivatives like 5-methyl-2-nitrosopyridine often involves catalytic ring-closing reactions or nitrosation of pre-functionalized pyridines. For example, nitrosation of 5-methyl-2-aminopyridine using sodium nitrite under acidic conditions is a common route. Critical parameters include temperature (optimal range: 0–5°C to minimize side reactions), stoichiometric control of nitrosating agents, and pH to stabilize the nitroso group. Purification typically requires column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 5-methyl-2-nitrosopyridine?

Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation:

  • ¹H NMR : The nitroso group induces deshielding of adjacent protons (e.g., H-3 and H-6 in pyridine ring), with characteristic splitting patterns.
  • ¹³C NMR : The nitroso-substituted carbon (C-2) typically appears at δ 150–160 ppm.
    Infrared (IR) spectroscopy identifies the N=O stretch (~1500 cm⁻¹). Gas chromatography (GC) with headspace sampling, as per HJ 1072-2019 standards, can quantify trace impurities or decomposition products .

Q. How does the nitroso group affect the compound’s stability under ambient and experimental conditions?

The nitroso group is thermally labile and sensitive to light. Decomposition pathways include dimerization or oxidation to nitro derivatives. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Storage under inert atmospheres (argon/nitrogen) at –20°C in amber vials minimizes degradation. Kinetic studies in aqueous solutions should account for pH-dependent hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of 5-methyl-2-nitrosopyridine?

Density functional theory (DFT) calculations reveal the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For instance:

  • The nitroso group withdraws electron density, making the pyridine ring electron-deficient.
  • Charge transfer interactions with metal surfaces (e.g., in corrosion inhibition studies) can be modeled using adsorption energies and molecular dynamics simulations.
    DFT also predicts reaction pathways for nitrosation or ring-opening, aiding mechanistic studies .

Q. What role do hydrogen-bonding interactions play in the solvation dynamics of 5-methyl-2-nitrosopyridine?

In aqueous solutions, the nitrogen lone pair of the pyridine ring forms hydrogen bonds with water, influencing reorientational relaxation. Depolarized Rayleigh scattering (DRS) and NMR studies show:

  • At low concentrations (<30 vol%), hydrogen bonding dominates, with activation energies (~4.7 kcal/mol) reflecting bond-breaking requirements.
  • At high concentrations (>70 vol%), disrupted water networks reduce activation energy, favoring 1:1 or 2:1 pyridine-water complexes. Viscosity deviations from Stokes-Einstein-Debye models highlight non-hydrodynamic effects .

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing derivatives of 5-methyl-2-nitrosopyridine?

RSM employs statistical design-of-experiments (DoE) to identify critical variables (e.g., reagent ratios, temperature). For example:

  • A Plackett-Burman design screens variables, prioritizing nitrosating agent concentration and reaction time.
  • Box-Behnken designs model nonlinear relationships, enabling prediction of optimal yields (e.g., 85–90% under pH 3.5, 4°C, and 1:1.2 substrate-to-agent ratio).
    This approach minimizes experimental runs while maximizing data robustness .

Methodological Notes

  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Safety Protocols : Follow SRL Chem guidelines for handling nitroso compounds, including dust suppression and ventilation .

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